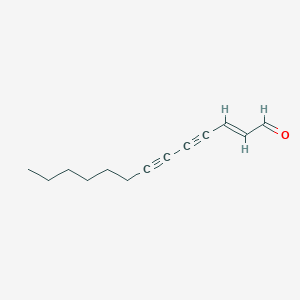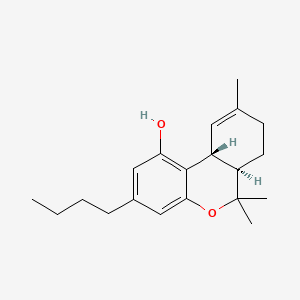
丁基-δ(9)-四氢大麻酚
描述
Δ9-THCB (CRM) is a certified reference material categorized as a phytocannabinoid. Δ9-THCB has been found in Cannabis samples seized by law enforcement. This product is intended for research and forensic applications.
Δ9-THCB is an analytical reference standard categorized as a phytocannabinoid. Δ9-THCB has been found in Cannabis samples seized by law enforcement. Δ9-THCB is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
科学研究应用
药理学特异性和动物模型
- 丁基-δ(9)-四氢大麻酚 (THC) 的药理学特异性已得到研究。使用经过训练的恒河猴在药物辨别程序中区分 Δ9-THC 与载体的研究表明,Δ9-THC 辨别具有药理学特异性。没有一种非大麻素药物能完全替代 Δ9-THC。这一发现表明,猴子中的 Δ9-THC 辨别研究可以预测大麻素药物在人类中的主观作用 (Wiley et al., 1995)。
在多种疾病中的治疗机会
- 结合大麻素受体的 Δ(9)-四氢大麻酚参与多种病理生理过程,包括神经递质释放的调节和疼痛感知的调节。尽管具有精神活性作用,但丁基-δ(9)-THC 等非精神活性植物来源的大麻素在炎症、糖尿病、癌症和神经退行性疾病等多种疾病中显示出潜在的治疗应用 (Izzo et al., 2009)。
在小鼠中的代谢
- Δ9-THC 的正丁基同系物在小鼠中的代谢已被研究。主要的代谢途径包括羟基化和氧化,这与戊基同系物(大麻的主要成分)的代谢相似。这项研究提供了对动物模型中大麻素代谢途径的见解 (Brown & Harvey, 1988)。
在药理学研究中的潜力
- 丁基-δ(9)-THC 类似物已被合成并对其生物活性进行了评估,表明这些化合物在药理学研究中的潜力。THC 分子上特定位置取代基的变化会导致生物活性的差异,突出了 THC 类似物在治疗中的多功能性 (Robertson et al., 1984)。
镇痛和抗炎特性
- 从大麻中分离出的 Δ9-四氢大麻酚的丁基同系物 Δ9-THCB 对人 CB1 和 CB2 受体的亲和力与 Δ9-THC 相当。对 Δ9-THCB 的研究表明其具有潜在的镇痛和抗炎特性,表明其在疼痛管理和炎症中的治疗潜力 (Linciano et al., 2019)。
作用机制
Target of Action
Butyl-delta(9)-tetrahydrocannabinol, also known as Butyl-delta(9)-THC or delta-9-tetrahydrocannabinol-c4, primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
Butyl-delta(9)-THC interacts with its targets, the CB1 and CB2 receptors, by binding to them . This cannabinoid has a higher affinity for the CB1 receptors , meaning it binds more efficiently to these receptors compared to Delta 9-THC .
Biochemical Pathways
It is known that the interaction of thc with the cb1 and cb2 receptors can affect various signaling pathways within the cell
Pharmacokinetics
It is known that thc compounds are lipophilic and can be stored in fat tissues, which can affect their bioavailability .
Result of Action
It is suggested that butyl-delta(9)-thc has similar effects as delta 9-thc, potentially exhibitinganti-inflammatory and pain-reducing properties .
Action Environment
The action, efficacy, and stability of Butyl-delta(9)-THC can be influenced by various environmental factors. For instance, the presence of other cannabinoids and the specific strain of cannabis from which it is derived can impact its effects . Additionally, individual factors such as a person’s metabolism, tolerance, and the method of consumption can also influence the compound’s action .
生化分析
Biochemical Properties
Butyl-delta(9)-tetrahydrocannabinol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. The interaction with CB1 receptors, predominantly found in the brain and central nervous system, influences neurotransmitter release, leading to its psychoactive effects. The binding to CB2 receptors, located in peripheral tissues and immune cells, modulates immune responses and inflammation
Cellular Effects
Butyl-delta(9)-tetrahydrocannabinol affects various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the activity of G-protein coupled receptors, leading to changes in neurotransmitter release and synaptic plasticity. This compound also impacts gene expression by activating transcription factors such as CREB (cAMP response element-binding protein), which regulates genes involved in neuronal survival and plasticity. In immune cells, butyl-delta(9)-tetrahydrocannabinol modulates cytokine production and cellular metabolism, leading to anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of butyl-delta(9)-tetrahydrocannabinol change over time. The compound’s stability and degradation are influenced by factors such as temperature, light, and pH. In in vitro studies, butyl-delta(9)-tetrahydrocannabinol has been shown to maintain its activity for several hours, with gradual degradation over time. In in vivo studies, long-term exposure to butyl-delta(9)-tetrahydrocannabinol can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of butyl-delta(9)-tetrahydrocannabinol vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and pain-relieving properties without significant adverse effects. At high doses, butyl-delta(9)-tetrahydrocannabinol can cause toxic effects, including alterations in motor function, cognitive impairment, and immune suppression. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without adverse effects .
Metabolic Pathways
Butyl-delta(9)-tetrahydrocannabinol is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes metabolize butyl-delta(9)-tetrahydrocannabinol into active and inactive metabolites, which can influence its pharmacological effects. The compound may also interact with cofactors involved in metabolic processes, affecting metabolic flux and metabolite levels .
Transport and Distribution
Butyl-delta(9)-tetrahydrocannabinol is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may also be transported by specific transporters or binding proteins. Once inside the cells, butyl-delta(9)-tetrahydrocannabinol can accumulate in lipid-rich compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of butyl-delta(9)-tetrahydrocannabinol affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, butyl-delta(9)-tetrahydrocannabinol may localize to the endoplasmic reticulum or mitochondria, where it can influence cellular processes such as protein synthesis and energy metabolism .
属性
IUPAC Name |
(6aR,10aR)-3-butyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-5-6-7-14-11-17(21)19-15-10-13(2)8-9-16(15)20(3,4)22-18(19)12-14/h10-12,15-16,21H,5-9H2,1-4H3/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCQSGYWGBDSIY-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208712 | |
| Record name | Tetrahydrocannabinol-C4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60008-00-6 | |
| Record name | (6aR-trans)-3-Butyl-6a,7,8,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60008-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl-delta(9)-tetrahydrocannabinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrocannabinol-C4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BUTYL-.DELTA.9-TETRAHYDROCANNABINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIC9QAS59U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,3'S,4'R,6'S,8'R,8'aR)-5-[3-(carbamoylamino)prop-1-ynyl]-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-N-prop-2-enyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1232711.png)


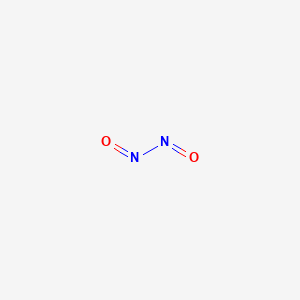


![(4-Fluorophenyl)-[1-(4-phenylbutyl)-4-piperidinyl]methanone](/img/structure/B1232720.png)
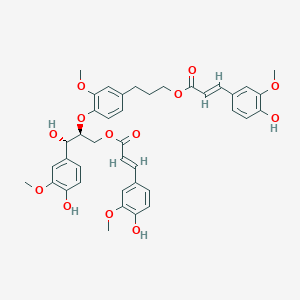
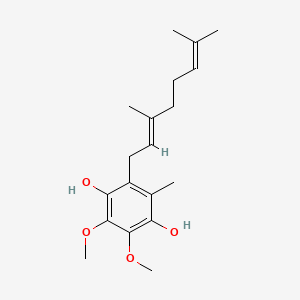

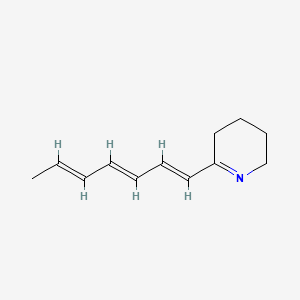
![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycerol 3-(2-trimethylaminoethylphosphonate)](/img/structure/B1232731.png)
